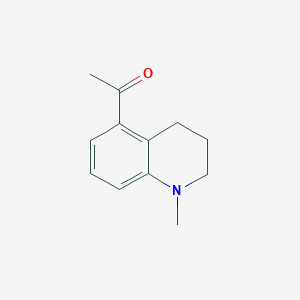

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Metil-1,2,3,4-tetrahidroquinolin-5-il)etanona es un compuesto químico con una estructura única que incluye un sistema de anillo de quinolinaSu fórmula molecular es C12H15NO, y es conocido por su reactividad y sus posibles actividades biológicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-(1-Metil-1,2,3,4-tetrahidroquinolin-5-il)etanona típicamente implica la ciclización de precursores apropiados bajo condiciones controladas. Un método común incluye la reacción de derivados de N-metil con ortofomato de trimetil y urea, seguida de la condensación con derivados de acetonitrilo en presencia de hidróxido de potasio (KOH) .

Métodos de Producción Industrial: Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero probablemente involucran rutas sintéticas similares con optimizaciones para la producción a gran escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones: 1-(1-Metil-1,2,3,4-tetrahidroquinolin-5-il)etanona experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo usando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).

Reducción: Las reacciones de reducción pueden involucrar reactivos como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).

Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en el anillo de quinolina.

Reactivos y Condiciones Comunes:

Oxidación: KMnO4 en medio ácido o neutro.

Reducción: NaBH4 en metanol o etanol.

Sustitución: Solventes halogenados y bases como hidróxido de sodio (NaOH).

Principales Productos Formados:

Oxidación: Formación de derivados de ácido quinolina-5-carboxílico.

Reducción: Formación de 1-(1-Metil-1,2,3,4-tetrahidroquinolin-5-il)metanol.

Sustitución: Varios derivados de quinolina sustituidos dependiendo del nucleófilo usado.

Aplicaciones Científicas De Investigación

1-(1-Metil-1,2,3,4-tetrahidroquinolin-5-il)etanona tiene varias aplicaciones de investigación científica:

Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas.

Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de 1-(1-Metil-1,2,3,4-tetrahidroquinolin-5-il)etanona involucra su interacción con varios objetivos moleculares. Se ha demostrado que inhibe las enzimas monoamino oxidasa (MAO), que juegan un papel en el metabolismo de los neurotransmisores. Esta inhibición conduce a niveles aumentados de neurotransmisores en el cerebro, contribuyendo a sus efectos neuroprotectores y antidepresivos . Además, el compuesto puede actuar como un eliminador de radicales libres, proporcionando beneficios antioxidantes.

Compuestos Similares:

1-Metil-1,2,3,4-tetrahidroisoquinolina: Conocido por sus actividades neuroprotectoras y antidepresivas.

2-Cloro-1-(6-metoxí-1,2,3,4-tetrahidroquinolin-1-il)etan-1-ona: Usado en estudios quimoproteómicos y descubrimiento de ligandos.

Unicidad: 1-(1-Metil-1,2,3,4-tetrahidroquinolin-5-il)etanona destaca debido a su estructura específica, que le permite interactuar con un conjunto único de objetivos moleculares

Comparación Con Compuestos Similares

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant-like activities.

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Used in chemoproteomic studies and ligand discovery.

Uniqueness: 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone stands out due to its specific structure, which allows it to interact with a unique set of molecular targets

Propiedades

Fórmula molecular |

C12H15NO |

|---|---|

Peso molecular |

189.25 g/mol |

Nombre IUPAC |

1-(1-methyl-3,4-dihydro-2H-quinolin-5-yl)ethanone |

InChI |

InChI=1S/C12H15NO/c1-9(14)10-5-3-7-12-11(10)6-4-8-13(12)2/h3,5,7H,4,6,8H2,1-2H3 |

Clave InChI |

HRJUTQTURSYTSE-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=C2CCCN(C2=CC=C1)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B11908298.png)